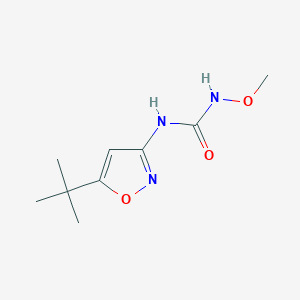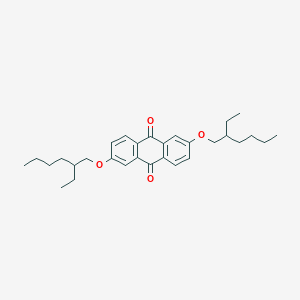
8-(phenylmethylidene)-5,6,7,8-tetrahydroquinoline
Descripción general
Descripción
8-(phenylmethylidene)-5,6,7,8-tetrahydroquinoline is an organic compound with the molecular formula C16H15N. It is a derivative of tetrahydroquinoline, characterized by the presence of a benzylidene group at the 8-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(phenylmethylidene)-5,6,7,8-tetrahydroquinoline can be achieved through several methods. One common approach involves the Povarov reaction, which is a three-component reaction between an aniline, an aldehyde, and an alkene. This reaction typically requires acidic conditions and can be catalyzed by Lewis acids . Another method involves the condensation of benzaldehyde with 5,6,7,8-tetrahydroquinoline under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Povarov reactions or other condensation reactions using readily available starting materials. The choice of method depends on factors such as cost, yield, and environmental considerations .
Análisis De Reacciones Químicas
Types of Reactions
8-(phenylmethylidene)-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Aplicaciones Científicas De Investigación
8-(phenylmethylidene)-5,6,7,8-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 8-(phenylmethylidene)-5,6,7,8-tetrahydroquinoline involves its interaction with molecular targets such as enzymes and receptors. The benzylidene group can participate in π-π interactions, while the tetrahydroquinoline moiety can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of biological targets, leading to various effects .
Comparación Con Compuestos Similares
Similar Compounds
5,6,7,8-Tetrahydroquinoline: Lacks the benzylidene group, making it less reactive in certain chemical reactions.
8-Benzylidene-2-methyl-5,6,7,8-tetrahydroquinoline: Similar structure but with a methyl group at the 2-position, which can influence its reactivity and properties.
Uniqueness
8-(phenylmethylidene)-5,6,7,8-tetrahydroquinoline is unique due to the presence of the benzylidene group, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C16H15N |
|---|---|
Peso molecular |
221.30 g/mol |
Nombre IUPAC |
8-benzylidene-6,7-dihydro-5H-quinoline |
InChI |
InChI=1S/C16H15N/c1-2-6-13(7-3-1)12-15-9-4-8-14-10-5-11-17-16(14)15/h1-3,5-7,10-12H,4,8-9H2 |
Clave InChI |
MIVJDFRJYARCBN-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(=CC3=CC=CC=C3)C1)N=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
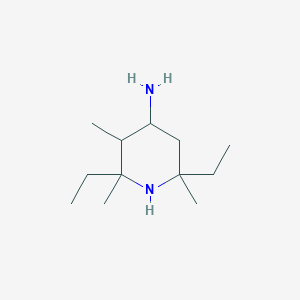
![3-cyclopropyl-1-pyridin-2-ylthieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B8672514.png)
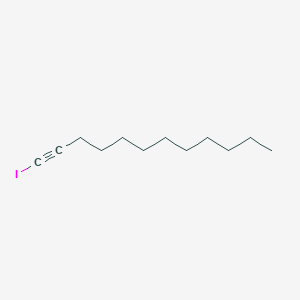
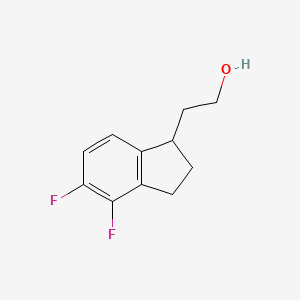

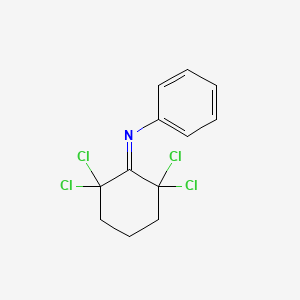

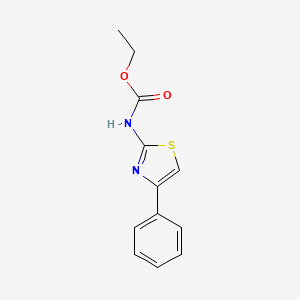

![Ethyl [(naphthalen-2-yl)carbamoyl]formate](/img/structure/B8672581.png)
![2-[2-(Piperidin-1-yl)ethyl]aniline](/img/structure/B8672588.png)
